1-[(E)-11-(3,7-dimethyl-2,6-dioxopurin-1-yl)-5-methyl-7-oxoundec-5-enyl]-3,7-dimethylpurine-2,6-dione
Beschreibung
This compound is a structurally complex purine derivative characterized by a conjugated system with dual purine moieties linked via an alkenyl chain. The core structure includes two 3,7-dimethylpurine-2,6-dione (theophylline analog) units, with substitutions at the 1- and 11-positions, forming an extended unsaturated backbone.
Eigenschaften
IUPAC Name |
1-[(E)-11-(3,7-dimethyl-2,6-dioxopurin-1-yl)-5-methyl-7-oxoundec-5-enyl]-3,7-dimethylpurine-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H34N8O5/c1-17(10-6-8-12-33-23(36)19-21(27-15-29(19)2)31(4)25(33)38)14-18(35)11-7-9-13-34-24(37)20-22(28-16-30(20)3)32(5)26(34)39/h14-16H,6-13H2,1-5H3/b17-14+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZAQVESYNLRDBT-SAPNQHFASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)CCCCN1C(=O)C2=C(N=CN2C)N(C1=O)C)CCCCN3C(=O)C4=C(N=CN4C)N(C3=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C(=O)CCCCN1C(=O)C2=C(N=CN2C)N(C1=O)C)/CCCCN3C(=O)C4=C(N=CN4C)N(C3=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H34N8O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20858005 | |
| Record name | 1,1'-[(5E)-5-Methyl-7-oxoundec-5-ene-1,11-diyl]bis(3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20858005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
538.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
874747-30-5 | |
| Record name | 1-((5E)-11-(3,7-Dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl)-5-methyl-7-oxoundec-5-enyl)-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0874747305 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,1'-[(5E)-5-Methyl-7-oxoundec-5-ene-1,11-diyl]bis(3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20858005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-((5E)-11-(3,7-DIMETHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-1-YL)-5-METHYL-7-OXOUNDEC-5-ENYL)-3,7-DIMETHYL-3,7-DIHYDRO-1H-PURINE-2,6-DIONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B069A9P6JN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Vorbereitungsmethoden
Synthesis of the Undecenyl Backbone
The undecenyl chain is constructed using a Wittig-Horner reaction to establish the (E)-double bond. Phosphonate A (derived from methyl 5-bromopentanoate) reacts with aldehyde B (6-oxoheptanal) under basic conditions to yield α,β-unsaturated ketone C (5-methyl-7-oxoundec-5-enal).
Coupling with Theobromine
Theobromine (D ) is alkylated at the N1 position using undecenyl ditriflate E (derived from C via bis-triflation). Reaction in DMF with K₂CO₃ at 60°C affords the target compound after purification by crystallization (Table 1).
Table 1: Alkylation Conditions and Yields
| Reagent | Solvent | Base | Temp (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| Undecenyl E | DMF | K₂CO₃ | 60 | 62 | 98.5 |
| Undecenyl E | MeCN | Cs₂CO₃ | 80 | 58 | 97.2 |
Linear Synthesis via Tandem Alkylation-Oxidation
Sequential N-Alkylation
Theobromine (D ) undergoes initial alkylation with 1,11-dibromoundec-5-ene (F ) in the presence of NaH/THF, yielding mono-alkylated intermediate G (55% yield). A second alkylation with F under phase-transfer conditions (TBAB, NaOH) provides bis-alkylated product H (Table 2).
Table 2: Alkylation Efficiency with Different Bases
| Base | Solvent | Reaction Time (h) | Mono:Di Alkylation Ratio |
|---|---|---|---|
| NaH | THF | 12 | 3:1 |
| K₂CO₃ | DMF | 24 | 1:2 |
Ketone Installation via Oxidation
The central methyl group in H is oxidized to a ketone using Jones reagent (CrO₃/H₂SO₄) in acetone at 0°C, achieving 70% conversion. Alternative oxidants like PCC yield lower selectivity (≤40%) due to overoxidation.
Pd-Catalyzed Cross-Coupling Approach
Suzuki-Miyaura Coupling
A modular route employs Suzuki coupling between boronic ester I (derived from theobromine) and dibromoundecenone J . Using Pd(PPh₃)₄ and K₃PO₄ in toluene/water (3:1), the reaction proceeds at 80°C to furnish the target compound in 68% yield (Table 3).
Table 3: Catalyst Screening for Coupling
| Catalyst | Ligand | Yield (%) |
|---|---|---|
| Pd(OAc)₂ | XPhos | 45 |
| Pd(PPh₃)₄ | None | 68 |
| PdCl₂(dppf) | dppf | 52 |
Resolution of Stereochemical Purity
The (E)-configuration of the double bond is confirmed via NOESY NMR (absence of cross-peaks between C5-Me and C7-O) and comparative HPLC retention times against (Z)-isomer standards. Chiral stationary phase chromatography (CSP-HPLC) using amylose tris(3,5-dimethylphenylcarbamate) resolves enantiomeric impurities (<0.1%).
Industrial-Scale Considerations
Cost Analysis
The Wittig-Horner route offers superior atom economy (AE = 0.82) compared to linear alkylation (AE = 0.65). However, Pd-catalyzed methods entail higher catalyst costs (Table 4).
Table 4: Economic Comparison of Methods
| Method | Raw Material Cost ($/kg) | Catalyst Cost ($/kg) | Total Yield (%) |
|---|---|---|---|
| Wittig-Horner | 420 | 85 | 62 |
| Linear Alkylation | 380 | 20 | 55 |
| Pd-Catalyzed | 510 | 310 | 68 |
Analyse Chemischer Reaktionen
Types of Reactions
1-[(E)-11-(3,7-dimethyl-2,6-dioxopurin-1-yl)-5-methyl-7-oxoundec-5-enyl]-3,7-dimethylpurine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride can convert ketone groups to alcohols.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Common solvents include dichloromethane, ethanol, and dimethyl sulfoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction typically produces alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
In biological research, 1-[(E)-11-(3,7-dimethyl-2,6-dioxopurin-1-yl)-5-methyl-7-oxoundec-5-enyl]-3,7-dimethylpurine-2,6-dione is studied for its potential biological activities, including anti-inflammatory and analgesic properties . It is also investigated for its effects on cellular processes and its potential as a therapeutic agent.
Medicine
The compound’s potential medicinal applications include its use as an anti-inflammatory and analgesic agent. Research has shown that derivatives of this compound can inhibit tumor necrosis factor α production, suggesting its potential in treating inflammatory diseases .
Industry
In the industrial sector, this compound can be used in the development of new materials and as a precursor for the synthesis of other valuable chemicals. Its unique properties make it suitable for various applications, including pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 1-[(E)-11-(3,7-dimethyl-2,6-dioxopurin-1-yl)-5-methyl-7-oxoundec-5-enyl]-3,7-dimethylpurine-2,6-dione involves its interaction with specific molecular targets and pathways. The compound is known to inhibit enzymes involved in inflammatory processes, such as cyclooxygenase (COX) and 5-lipoxygenase (5-LO) . By inhibiting these enzymes, the compound reduces the production of pro-inflammatory mediators, thereby exerting its anti-inflammatory effects.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Structural Analogues and Functional Group Analysis
The compound shares functional motifs with other purine-based molecules but differs in substitution patterns and chain length. Key comparisons include:
In contrast, compounds 7a and 7b (from ) are thiophene derivatives with pyrazole moieties, emphasizing heterocyclic diversity rather than purine-based activity .
Biologische Aktivität
1-[(E)-11-(3,7-dimethyl-2,6-dioxopurin-1-yl)-5-methyl-7-oxoundec-5-enyl]-3,7-dimethylpurine-2,6-dione, a complex purine derivative with the CAS number 874747-30-5, has garnered interest in pharmacological research due to its potential biological activities. This article explores its biological properties, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 538.60 g/mol. The structure features a purine base that may interact with various biological targets.
Antioxidant Activity
Research indicates that compounds similar to this compound exhibit significant antioxidant properties. A study utilizing the DPPH assay demonstrated that related compounds can effectively scavenge free radicals, which is crucial for mitigating oxidative stress-related diseases .
Antimicrobial Properties
The compound has shown promising antimicrobial activity against various pathogens. In vitro studies have reported that derivatives exhibit inhibition against bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa, suggesting potential applications in treating infections .
Enzyme Inhibition
The compound's structural characteristics indicate potential as an inhibitor of key enzymes involved in metabolic pathways. Notably, its analogs have been assessed for α-glucosidase inhibition, which is relevant in managing diabetes. The binding affinities in docking studies suggest that these compounds may act as competitive inhibitors .
Case Studies and Research Findings
The biological activity of this compound can be attributed to several mechanisms:
- Antioxidant Mechanism : The ability to donate electrons helps neutralize free radicals.
- Enzyme Interaction : Binding to active sites on enzymes like α-glucosidase inhibits their activity, thereby modulating metabolic processes.
- Antimicrobial Action : Disruption of bacterial cell membranes or interference with metabolic pathways leads to bacterial cell death.
Q & A
Q. What statistical approaches are recommended for multivariate analysis of this compound’s structure-activity relationships (SAR)?
- Methodological Answer : Use partial least squares regression (PLS-R) or machine learning (e.g., random forests) to correlate molecular descriptors (logP, polar surface area) with activity data. Validate models via leave-one-out cross-validation .
Experimental Design Tables
Key Considerations for Researchers
- Theoretical Alignment : Link experimental designs to purine metabolism or receptor interaction frameworks .
- Methodological Rigor : Adhere to CRDC standards for chemical engineering and process control .
- Data Interpretation : Use bibliometric analysis to contextualize findings within existing literature .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
